4-[(4-Fluorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole is a synthetic compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound features a pyrrolidine ring and a fluorinated phenyl group, contributing to its unique chemical properties. The molecular formula is with a molar mass of approximately 260.31 g/mol .
The compound can be synthesized through various chemical reactions involving triazole derivatives and pyrrolidine precursors. It is often studied in pharmaceutical research due to its potential biological activities.
This compound falls under the category of triazoles, specifically substituted triazoles that may exhibit diverse pharmacological properties. Triazoles are known for their applications in antifungal medications and as intermediates in organic synthesis.
The synthesis of 4-[(4-Fluorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole typically involves the following steps:
The synthesis may utilize solvents such as dimethylformamide or acetonitrile under reflux conditions to facilitate the reactions. Catalysts like triethylamine or sodium ethoxide are often employed to enhance yields.
The molecular structure consists of:
The structural representation can be derived from its SMILES notation: Cc1cn[nH]c(=N)c1C(C2CCCN2)C(F)=C . Its InChI code is InChI=1S/C14H17FN4/c1-9(15)12-11(13(16)18-12)19-20(17)10(1)14(2)3/h1-3,11H,4-8H2 .
The compound can participate in various chemical reactions due to its functional groups:
Reactions are typically conducted under controlled temperatures and pH levels to optimize yields and minimize side products. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are used for monitoring reaction progress.
The mechanism of action for 4-[(4-Fluorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole is not fully elucidated but may involve:
Studies suggest that compounds with similar structures may exhibit effects on central nervous system activity, potentially acting as anxiolytics or antidepressants .
Key physical properties include:
Chemical properties such as stability under various pH conditions and reactivity with common reagents (e.g., acids, bases) are essential for understanding its behavior in biological systems.
Relevant data suggest that it exhibits moderate stability under standard laboratory conditions but should be handled with care due to potential reactivity associated with nitrogen-containing heterocycles .
The primary applications of 4-[(4-Fluorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole include:
This compound represents a promising area of study within medicinal chemistry, particularly for developing new treatments targeting neurological conditions.
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1